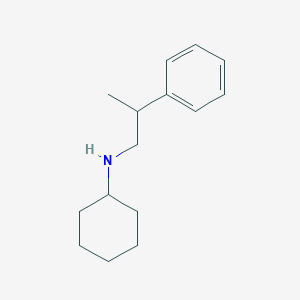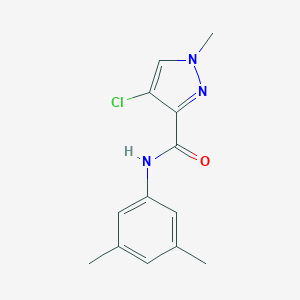![molecular formula C20H14BrN7O3 B267919 methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is a complex organic compound that has gained significant attention in scientific research. The compound is commonly used in the field of medicinal chemistry and drug discovery due to its unique structure and potential therapeutic properties. In 4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate.
Applications De Recherche Scientifique
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has several scientific research applications, particularly in the field of medicinal chemistry. The compound has been shown to have potential therapeutic properties for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate in lab experiments is its potential therapeutic properties. The compound has been shown to have promising results in preclinical studies for the treatment of various diseases. However, one of the limitations is the complex synthesis method, which requires a high level of expertise in organic chemistry. Additionally, further studies are needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the research of methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate. One direction is to further investigate its potential therapeutic properties for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on enzymes and proteins involved in disease progression. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Méthodes De Synthèse
Methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate can be synthesized through a series of chemical reactions. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromobenzaldehyde and a nitrogen-containing heterocycle. The resulting intermediate is then subjected to a series of cyclization reactions to form the final product. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry.
Propriétés
Nom du produit |
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate |
|---|---|
Formule moléculaire |
C20H14BrN7O3 |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate |
InChI |
InChI=1S/C20H14BrN7O3/c1-31-19(30)12-4-2-11(3-5-12)17-14-15(10-6-8-13(21)9-7-10)23-24-18(29)16(14)22-20-25-26-27-28(17)20/h2-9,17,26-27H,1H3 |
Clé InChI |
WNQYFKMCPMMCDL-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide](/img/structure/B267836.png)
![3-[(4-Bromobenzyl)amino]-1-adamantanol](/img/structure/B267837.png)
![1-[3-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propyl]pyrrolidin-2-one](/img/structure/B267838.png)
![1-[3-(Benzylamino)propyl]pyrrolidin-2-one](/img/structure/B267840.png)
![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B267845.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267850.png)
![1-[(4-Bromobenzyl)amino]propan-2-ol](/img/structure/B267851.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)


